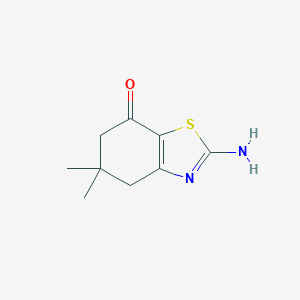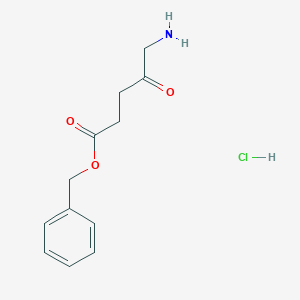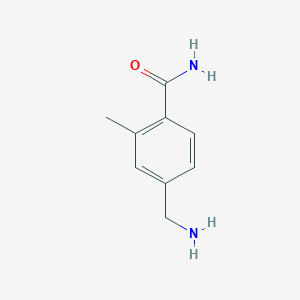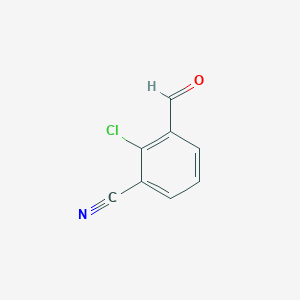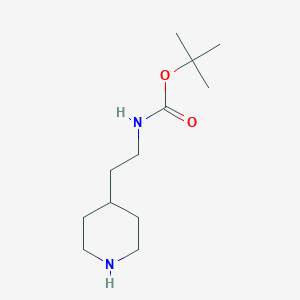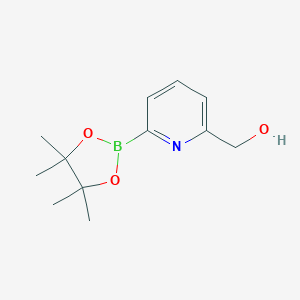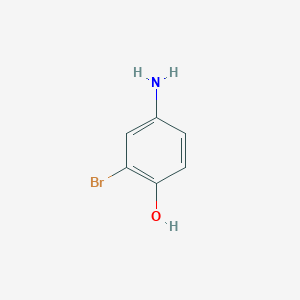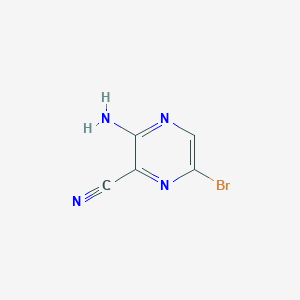
3-アミノ-6-ブロモピラジン-2-カルボニトリル
概要
説明
“3-Amino-6-bromopyrazine-2-carbonitrile” is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for “3-Amino-6-bromopyrazine-2-carbonitrile” is 1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-Amino-6-bromopyrazine-2-carbonitrile” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
科学的研究の応用
有機合成中間体
3-アミノ-6-ブロモピラジン-2-カルボニトリル: は、有機合成における中間体として広く使用されています。その反応性部位は、より複雑な分子を構築するための汎用性の高いビルディングブロックとなっています。 様々な化学反応、例えば求核置換反応を起こして、様々な有機化合物の合成において重要な、異なる官能基を導入することができます .
医薬品研究
医薬品分野では、この化合物は様々な医薬品の合成における前駆体として役立っています。その構造は、潜在的な治療効果を持つ分子の開発において不可欠です。 研究者は、それを用いて、疾患に対して生物活性を示す可能性のあるアナログや誘導体を創り出しています .
材料科学
この化合物のユニークな特性は、特定の特性を持つ新しい材料を開発するための材料科学で研究されています。 ポリマーやコーティングに組み込むことで、材料の安定性を向上させたり、電気伝導性を付与できる可能性があります .
プロテオミクス研究
3-アミノ-6-ブロモピラジン-2-カルボニトリル: は、タンパク質の相互作用や機能を研究するために使用されるプロテオミクスにおいても貴重な試薬です。 タンパク質の修飾や相互作用を特定するアッセイの一部となり、細胞プロセスの理解に役立ちます .
触媒
この化合物は、化学反応における触媒の配位子として機能することができます。 その窒素原子は金属と配位して、様々な化学変換を触媒する錯体を形成します。これは、工業プロセスや合成化学において重要です .
農薬開発
ピラジン部分は農薬に共通して見られます。3-アミノ-6-ブロモピラジン-2-カルボニトリルは、新しい殺虫剤や除草剤を開発するために使用することができます。これは、作物の保護方法を改善することで、農業部門に貢献することができます .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
3-amino-6-bromopyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFWGIRIFRPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453430 | |
| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17231-51-5 | |
| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17231-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

